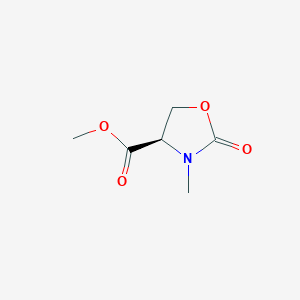
1-Methyl-3-((methylthio)methyl)-1H-imidazol-3-ium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-3-((methylthio)methyl)-1H-imidazol-3-ium chloride is an ionic liquid, a class of compounds known for their unique properties such as low volatility, high thermal stability, and excellent solubility in various solvents. These characteristics make ionic liquids valuable in a wide range of applications, from industrial processes to scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-((methylthio)methyl)-1H-imidazol-3-ium chloride typically involves the alkylation of 1-methylimidazole with a suitable alkylating agent, followed by the introduction of the methylthio group. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane, and the reactions are usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
化学反应分析
Types of Reactions: 1-Methyl-3-((methylthio)methyl)-1H-imidazol-3-ium chloride can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazolium ring can be reduced under specific conditions.
Substitution: The chloride ion can be substituted with other anions through metathesis reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Silver salts or other halide sources are often used in metathesis reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced imidazolium derivatives.
Substitution: Various imidazolium salts with different anions.
科学研究应用
1-Methyl-3-((methylthio)methyl)-1H-imidazol-3-ium chloride has a wide range of applications in scientific research:
Chemistry: Used as a solvent and catalyst in organic synthesis, particularly in reactions requiring high thermal stability and low volatility.
Biology: Investigated for its potential as a biocompatible solvent in enzymatic reactions and protein crystallization.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in electrochemical applications, such as in the development of batteries and supercapacitors, due to its excellent ionic conductivity.
作用机制
The mechanism by which 1-Methyl-3-((methylthio)methyl)-1H-imidazol-3-ium chloride exerts its effects is primarily through its ionic nature. The imidazolium cation interacts with various molecular targets, while the chloride anion can participate in ionic interactions. These interactions can influence reaction pathways, stabilize transition states, and enhance the solubility of reactants and products.
相似化合物的比较
- 1-Methyl-3-octylimidazolium chloride
- 1-Butyl-3-methylimidazolium chloride
- 1-Dodecylpyridinium chloride
Comparison: 1-Methyl-3-((methylthio)methyl)-1H-imidazol-3-ium chloride is unique due to the presence of the methylthio group, which imparts distinct chemical reactivity and solubility properties compared to other imidazolium-based ionic liquids. This uniqueness makes it particularly valuable in specific applications where these properties are advantageous.
属性
分子式 |
C6H11ClN2S |
|---|---|
分子量 |
178.68 g/mol |
IUPAC 名称 |
1-methyl-3-(methylsulfanylmethyl)imidazol-1-ium;chloride |
InChI |
InChI=1S/C6H11N2S.ClH/c1-7-3-4-8(5-7)6-9-2;/h3-5H,6H2,1-2H3;1H/q+1;/p-1 |
InChI 键 |
RVYMYNYAPPUFIP-UHFFFAOYSA-M |
规范 SMILES |
C[N+]1=CN(C=C1)CSC.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[1]Benzothieno[2,3-c]pyridine](/img/structure/B14131650.png)



![[2-(Butoxycarbonylamino)pyridin-3-yl]boronic acid](/img/structure/B14131684.png)





![2-(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-[2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B14131720.png)
